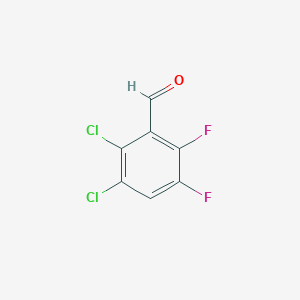

2,3-Dichloro-5,6-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5,6-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-4-1-5(10)7(11)3(2-12)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHLYUPJNKOLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Halogenated Benzaldehydes in Advanced Organic Synthesis

Halogenated benzaldehydes are a cornerstone of advanced organic synthesis, serving as versatile intermediates in the construction of complex organic molecules. The introduction of halogen atoms onto the benzaldehyde (B42025) scaffold dramatically influences the compound's reactivity and physical properties. The electron-withdrawing nature of halogens can activate or deactivate the aromatic ring to further substitution, and the aldehyde functional group itself is a gateway to a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The strategic placement of different halogens, such as chlorine and fluorine, on the benzene (B151609) ring allows for selective and stepwise reactions, a crucial aspect in the multi-step synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. The carbon-halogen bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the construction of intricate molecular architectures.

Deconstructing 2,3 Dichloro 5,6 Difluorobenzaldehyde: a Structural and Nomenclatural Perspective

The nomenclature "2,3-Dichloro-5,6-difluorobenzaldehyde" precisely describes a benzene (B151609) ring substituted with an aldehyde group (-CHO), two chlorine atoms at the second and third positions, and two fluorine atoms at the fifth and sixth positions relative to the aldehyde group. This specific arrangement of substituents creates a highly electron-deficient aromatic system.

The presence of four halogen atoms, two of which are highly electronegative fluorine atoms, is expected to significantly impact the reactivity of both the aldehyde group and the aromatic ring. The steric hindrance provided by the substituents at the 2 and 6 positions may also play a crucial role in directing the stereochemical outcome of reactions involving the aldehyde.

Below is a table of related halogenated benzaldehydes, which can provide a comparative context for the potential properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Difluorobenzaldehyde (B1295200) | 437-81-0 | C₇H₄F₂O | 142.10 |

| 2-Chloro-3,6-difluorobenzaldehyde | 261762-39-4 | C₇H₃ClF₂O | 176.55 |

| 2,3-Difluorobenzaldehyde (B42452) | 2646-91-5 | C₇H₄F₂O | 142.10 |

| 2,3,4,5,6-Pentafluorobenzaldehyde | 653-37-2 | C₇HF₅O | 196.07 |

Charting the Course: Future Research Trajectories for Multifunctional Benzene Derivatives

Precursor-Based Synthetic Approaches to Halogenated Benzaldehydes

This approach focuses on building the desired halogen substitution pattern on an aromatic ring before introducing the aldehyde functionality.

Directed Ortho-Metalation and Electrophilic Formylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgstrath.ac.uk In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium species can then react with an electrophile to introduce a functional group. baranlab.org

For the synthesis of halogenated benzaldehydes, a halogen atom itself can serve as a weak directing group, or a more potent DMG can be employed. The formyl group can be introduced by quenching the lithiated intermediate with an appropriate electrophilic formylating agent, such as N,N-dimethylformamide (DMF). harvard.edugoogle.com

A relevant example is the synthesis of 2,3-difluorobenzaldehyde (B42452) from 1,2-difluorobenzene (B135520). In this process, 1,2-difluorobenzene is treated with n-Butyl Lithium at low temperatures (e.g., -65 °C) to effect lithiation. The subsequent reaction with DMF introduces the aldehyde group, yielding the final product. google.com This strategy highlights the potential for direct formylation of a dihalogenated precursor. Although not a direct synthesis of the target molecule, this method illustrates a viable pathway where a precursor like 1,2-dichloro-3,4-difluorobenzene could be subjected to DoM and formylation.

| Starting Material | Reagents | Product | Key Feature |

| 1,2-Difluorobenzene | 1. n-Butyl Lithium 2. N,N-dimethylformamide (DMF) | 2,3-Difluorobenzaldehyde | Direct formylation of a dihalogenated precursor via lithiation. google.com |

| Substituted Benzamides | 1. s-BuLi/TMEDA 2. Electrophile | ortho-substituted benzamides | The tertiary amido group is a highly effective directing group. researchgate.net |

This table presents examples of directed ortho-metalation strategies for synthesizing functionalized aromatic compounds.

Halogenation of Pre-Functionalized Aromatic Nuclei

An alternative to building the molecule around a pre-halogenated core is to introduce halogens onto an already functionalized aromatic ring, such as a benzaldehyde or a protected precursor. This approach relies on the directing effects of the existing substituents to guide the incoming halogen atoms.

Electrophilic aromatic substitution is the classic method for introducing halogens onto a benzene ring. wikipedia.orguomustansiriyah.edu.iqlibretexts.org The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. An aldehyde group is a deactivating, meta-directing group for electrophilic substitution.

Selective Chlorination: Introducing chlorine atoms onto a difluorobenzaldehyde precursor would be challenging due to the deactivating nature of both the fluorine and aldehyde substituents. However, methods for the selective chlorination of various aromatic compounds are well-documented. Reagents like tert-butyl hypochlorite (B82951) in the presence of a zeolite catalyst have been shown to achieve highly regioselective monochlorination of substituted aromatic compounds. psu.edu For substrates with benzylic protons, reagents such as trichloroisocyanuric acid (TCCA) can achieve selective chlorination at the benzylic position without aromatic ring chlorination. nih.gov

Selective Fluorination: Direct electrophilic fluorination of aromatic rings can be accomplished using powerful fluorinating agents like Selectfluor (F-TEDA-BF4). organic-chemistry.orglew.ro However, these reactions can sometimes lead to mixtures of isomers and polyfluorinated products, making purification difficult. wikipedia.org The deactivating nature of the chloro and aldehyde substituents on a dichlorobenzaldehyde precursor would make direct electrophilic fluorination a low-yielding process.

Halogen Exchange Reactions in Dihalogenated Benzaldehyde Frameworks

Halogen exchange (Halex) reactions provide a direct route to interconvert halogen substituents on an aromatic ring and are particularly important for the synthesis of fluoroaromatic compounds. researchgate.netorganic-chemistry.org

Nucleophilic Aromatic Substitution for Halogen Interconversion

Nucleophilic aromatic substitution (SNA) is a key mechanism for halogen exchange. chemistrysteps.commasterorganicchemistry.comresearchgate.net This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halogen atom being replaced). masterorganicchemistry.comlibretexts.org In the context of polyhalogenated benzaldehydes, the aldehyde group and other halogen atoms act as electron-withdrawing groups, activating the ring toward nucleophilic attack. masterorganicchemistry.com

The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom, which is made more electrophilic by the high electronegativity of the attached fluorine atom. youtube.com

Fluorination of Dichlorobenzaldehyde Precursors

A practical application of the Halex reaction is the synthesis of fluorobenzaldehydes from their corresponding chlorobenzaldehyde precursors. researchgate.net This process typically involves heating the chlorinated compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide, are often employed to enhance the solubility and reactivity of the fluoride salt, leading to improved reaction rates and yields. researchgate.net For instance, the synthesis of 4-fluorobenzaldehyde (B137897) from 4-chlorobenzaldehyde (B46862) has been achieved with yields up to 80.9% using spray-dried KF in nitrobenzene (B124822) with a phase-transfer catalyst at 210°C. researchgate.net Similarly, the halogen-exchange fluorination of 2,6-dichlorobenzaldehyde (B137635) using KF has been studied, demonstrating the feasibility of replacing multiple chlorine atoms. researchgate.net

This methodology represents a plausible synthetic route to this compound by starting with a tetrachlorobenzaldehyde precursor and carefully controlling the reaction conditions to achieve selective replacement of two chlorine atoms with fluorine.

| Precursor | Fluorinating Agent | Catalyst/Solvent | Product | Yield |

| 4-Chlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide / Nitrobenzene | 4-Fluorobenzaldehyde | 80.9% researchgate.net |

| 2,6-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Phase Transfer Catalyst / Nitrobenzene | 2-Chloro-6-fluorobenzaldehyde / 2,6-Difluorobenzaldehyde (B1295200) | Studied researchgate.net |

| 4-Chlorobenzaldehyde | Potassium Fluoride (KF), Cesium Fluoride (CsF) | 1,3-dimethylimidazolidin-2-one | 4-Fluorobenzaldehyde | Not specified google.com |

This table summarizes findings from studies on the halogen-exchange fluorination of various chlorobenzaldehydes.

Advanced Synthetic Strategies and Process Optimization

The introduction of a formyl group onto the 1,2-dichloro-4,5-difluorobenzene (B3009739) precursor is the most probable route for the synthesis of this compound. Key to the success of this transformation is the ability to direct the formylation to the desired position and to maximize the efficiency of the reaction, particularly when considering larger scale operations.

Regioselective Synthesis and Isomer Control

The primary challenge in the synthesis of this compound lies in achieving the correct regioselectivity. The starting material, 1,2-dichloro-4,5-difluorobenzene, has two potential sites for formylation. The directing effects of the halogen substituents play a crucial role in determining the position of the incoming electrophile.

Halogens are generally considered ortho-, para-directing groups in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com This is due to the interplay of their electron-withdrawing inductive effect and their electron-donating resonance effect. In the case of 1,2-dichloro-4,5-difluorobenzene, the chlorine and fluorine atoms will influence the electron density of the aromatic ring and, consequently, the position of electrophilic attack.

One effective method for achieving regioselective formylation is through ortho-lithiation . This technique involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the aromatic ring at a position ortho to a directing group. commonorganicchemistry.com In the context of 1,2-dichloro-4,5-difluorobenzene, the fluorine atoms are more effective at directing ortho-lithiation than chlorine atoms. This would favor the formation of the lithium intermediate at the position adjacent to a fluorine atom, which upon quenching with a formylating agent like N,N-dimethylformamide (DMF), would yield the desired this compound.

The general mechanism for ortho-lithiation followed by formylation is as follows:

Deprotonation: The organolithium reagent abstracts a proton from the aromatic ring, directed by the most activating (or least deactivating) ortho-directing group.

Electrophilic Quench: The resulting aryllithium species reacts with DMF to form a tetrahedral intermediate.

Hydrolysis: Subsequent workup with an aqueous acid yields the final aldehyde product.

Another potential method for formylation is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.org This reaction employs a phosphonium-based reagent, typically generated from DMF and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org The regioselectivity of the Vilsmeier-Haack reaction is also governed by the electronic effects of the substituents on the aromatic ring. researchgate.netsemanticscholar.org For polysubstituted benzenes, the outcome can be a mixture of isomers, and achieving high selectivity for a single product can be challenging without a strongly directing activating group.

Control over the formation of isomers is paramount. The presence of multiple halogen substituents can lead to the formation of undesired regioisomers. Careful selection of the synthetic method and reaction conditions is therefore essential to ensure the selective formation of this compound.

| Synthetic Method | Directing Group Influence | Expected Outcome for 1,2-dichloro-4,5-difluorobenzene | Isomer Control |

| Ortho-lithiation | Fluorine is a more effective ortho-directing group for lithiation than chlorine. | Predominant formation of this compound. | High regioselectivity is anticipated due to the strong directing effect of fluorine in lithiation reactions. |

| Vilsmeier-Haack | Governed by the overall electronic activation/deactivation of the ring. Halogens are deactivating but ortho-, para-directing. | Potential for a mixture of isomers. | Isomer control may be less precise compared to ortho-lithiation and may require optimization of reaction conditions. |

Yield Enhancement and Industrial Scalability Considerations

Maximizing the yield and ensuring the scalability of the synthesis are critical for the industrial production of this compound. For organometallic reactions, such as ortho-lithiation, several factors must be carefully managed.

Yield Enhancement: To improve the yield of the desired product, several strategies can be employed:

Optimization of Reaction Conditions: This includes fine-tuning the reaction temperature, time, and the stoichiometry of the reagents. Low-temperature conditions (typically below -70°C) are often necessary for organolithium reactions to prevent side reactions and decomposition of the intermediates. researchgate.net

Purity of Reagents and Solvents: Organolithium reagents are highly reactive and sensitive to moisture and other protic impurities. The use of anhydrous solvents and high-purity starting materials is crucial to prevent quenching of the organolithium species and to maximize the yield.

Efficient Quenching: The addition of the formylating agent (DMF) must be controlled to prevent side reactions. A rapid and efficient quench of the aryllithium intermediate is necessary to favor the formation of the desired aldehyde.

Industrial Scalability: Scaling up low-temperature organometallic reactions from the laboratory to an industrial setting presents significant challenges. reddit.com

Heat Transfer and Temperature Control: The high exothermicity of organolithium reactions requires efficient heat dissipation to maintain the required low temperatures and prevent runaway reactions. figshare.com The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more complex.

Mixing: Ensuring proper mixing in large reactors is essential for maintaining homogeneity and achieving consistent reaction outcomes. reddit.com

Continuous Flow Chemistry: A modern approach to address the challenges of scalability is the use of continuous flow reactors. figshare.comwiley-vch.de Flow chemistry offers several advantages for organometallic reactions, including superior temperature control due to the high surface-area-to-volume ratio of the microreactors, enhanced mixing, and improved safety by minimizing the volume of hazardous reagents at any given time. figshare.com This can lead to higher space-time yields and more stable and reproducible manufacturing processes. figshare.com

The table below summarizes key considerations for enhancing yield and ensuring scalability:

| Parameter | Laboratory Scale Considerations | Industrial Scale Challenges | Potential Solutions for Scalability |

| Temperature | Easily controlled with standard laboratory cooling baths (e.g., dry ice/acetone). | Difficult to maintain uniformly low temperatures in large batch reactors due to poor heat transfer. | Utilization of specialized cooling systems and continuous flow reactors for superior heat management. figshare.com |

| Reagent Addition | Manual or syringe pump addition allows for precise control. | Controlled addition rates are critical to manage exotherms and ensure consistent reaction profiles. | Automated dosing systems and process control to maintain optimal addition rates. |

| Mixing | Magnetic or mechanical stirring is generally sufficient. | Inefficient mixing can lead to localized "hot spots" and reduced yields or side product formation. | High-efficiency mechanical agitators or the inherent mixing advantages of flow reactors. reddit.com |

| Safety | Performed in a fume hood with appropriate personal protective equipment. | Handling large quantities of pyrophoric organolithium reagents poses significant safety risks. researchgate.net | Use of closed systems, inert atmospheres, and process automation to minimize manual handling. Continuous flow systems can reduce the inventory of hazardous materials. wiley-vch.de |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

Theoretical and Experimental ¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals. One signal corresponds to the aldehydic proton (-CHO), which would appear significantly downfield (typically in the range of 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The other signal would be from the lone aromatic proton. The exact chemical shift of this aromatic proton would be influenced by the cumulative electronic effects of the adjacent chlorine and fluorine substituents.

¹³C NMR: The carbon-13 NMR spectrum would be more complex, with a total of seven distinct signals anticipated, one for each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically appearing between 185 and 195 ppm. The six aromatic carbons would have chemical shifts in the aromatic region (approximately 110-160 ppm), with the carbons directly bonded to the electronegative fluorine and chlorine atoms showing characteristic shifts and C-F coupling.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: These are hypothetical values based on general principles of NMR spectroscopy for substituted benzaldehydes. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | 190 | Singlet |

| C1 | 135 | Singlet |

| C2 | 138 | Singlet |

| C3 | 140 | Singlet |

| C4 | 120 | Doublet |

| C5 | 150 | Doublet |

| C6 | 145 | Doublet |

Computational Approaches for Shielding Constant Prediction (GIAO, CSGT, IGAIM)

To complement experimental data, computational methods are employed to predict NMR shielding constants, which are then converted to chemical shifts. These methods provide a powerful means to assign signals and validate structural hypotheses.

Gauge-Including Atomic Orbital (GIAO): This is one of the most widely used and reliable methods for calculating NMR shielding constants. The GIAO method effectively addresses the issue of gauge-dependence in magnetic property calculations, leading to more accurate predictions.

Continuous Set of Gauge Transformations (CSGT): The CSGT method is another approach to handle the gauge-origin problem. It can provide accurate results and is often used in conjunction with Density Functional Theory (DFT) calculations.

Individual Gauges for Atoms in Molecules (IGAIM): The IGAIM approach uses a different theoretical basis to ensure gauge-invariance, assigning a local gauge origin for each atom.

These computational techniques, typically performed using DFT with a suitable basis set (e.g., 6-311+G(d,p)), would allow for the theoretical prediction of the ¹H and ¹³C chemical shifts for this compound. A strong correlation between the calculated and experimental spectra would provide high confidence in the structural assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound would be characterized by a series of absorption bands (in IR) and scattered peaks (in Raman), each corresponding to a specific molecular vibration. Key expected vibrational modes include:

C-H Stretching: The aldehydic C-H stretch typically appears as a pair of bands in the 2850-2750 cm⁻¹ region. The aromatic C-H stretch would be found around 3100-3000 cm⁻¹.

C=O Stretching: A strong, prominent band corresponding to the carbonyl stretch is expected in the region of 1710-1680 cm⁻¹, which is characteristic of aromatic aldehydes.

Aromatic C=C Stretching: Several bands in the 1600-1450 cm⁻¹ region would correspond to the stretching vibrations of the benzene ring.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations would appear in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 600 cm⁻¹.

A complete assignment of the 36 expected fundamental vibrational modes would be facilitated by computational DFT calculations, which can predict the frequency and intensity of each mode.

Interactive Data Table: Predicted Key Vibrational Frequencies (Note: These are hypothetical values based on typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehydic C-H Stretch | 2850 - 2750 | Medium |

| C=O Stretch | 1710 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Conformational Sensitivity in Vibrational Spectra

Due to the potential for rotation around the single bond connecting the aldehyde group to the aromatic ring, this compound can exist as two planar conformers: a syn and an anti form (also referred to as O-cis and O-trans, respectively). The relative energies of these conformers would dictate their population at a given temperature. The vibrational spectra are expected to be sensitive to this conformational isomerism. Certain vibrational modes, particularly those involving the aldehyde group and the adjacent ring atoms, may exhibit slightly different frequencies for each conformer. This could lead to the appearance of doubled or broadened bands in the experimental spectra if both conformers are present in significant amounts.

Rotational Spectroscopy and Gas-Phase Conformation Studies

Rotational spectroscopy is a high-resolution technique that provides extremely precise information about the moments of inertia of a molecule in the gas phase. From these, the exact molecular geometry and conformational preferences can be determined. For this compound, this technique would be the definitive method to:

Experimentally determine the precise bond lengths and angles.

Unambiguously identify the ground-state conformation (syn or anti).

Potentially identify the presence of a higher-energy conformer if it is sufficiently populated in the gas-phase expansion.

Provide data to benchmark and validate the geometries predicted by high-level quantum chemical calculations.

While specific rotational spectroscopy data for this compound is not available, studies on analogous molecules like 2,3-difluorobenzaldehyde have successfully used this technique to identify and characterize both syn and anti conformers in the gas phase. A similar investigation would be crucial for a complete structural elucidation of the title compound.

Analysis of Conformational Isomers and Energy Differences (Syn-Anti Conformers)

There is no available research analyzing the conformational isomers (e.g., syn- and anti-conformers) of this compound through spectroscopic methods. The energy differences between potential conformers have not been experimentally or computationally determined in the located literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Specific Ultraviolet-Visible (UV-Vis) absorption and emission spectra for this compound are not documented in the available scientific papers.

Investigation of Electronic Transitions and Conjugation Effects

Without UV-Vis spectral data, an investigation into the electronic transitions (e.g., π → π* or n → π*) and the effects of the chloro- and fluoro-substituents on the electronic conjugation of the benzaldehyde system for this specific molecule cannot be conducted.

Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there are no specific, publicly available research findings for the compound "this compound" that align with the detailed outline requested. The search did not yield any dedicated studies on its molecular geometry, conformational energy landscapes, electronic structure, or bonding analysis through methods such as Density Functional Theory (DFT), Hartree-Fock (HF), or Natural Bond Orbital (NBO) analysis for this particular molecule.

While general principles and methodologies of quantum chemical investigations are well-documented, the application of these techniques to "this compound" has not been published in the available scientific literature. Providing a thorough, informative, and scientifically accurate article as per the specified structure requires concrete data from such studies, including optimized geometric parameters, energy values, rotational barriers, and orbital interaction analyses.

Without access to these specific computational results, generating the requested article with detailed data tables and research findings is not possible. The creation of such content would require performing novel computational chemistry research on the molecule.

Therefore, the article focusing on the quantum chemical and computational investigations of this compound cannot be generated at this time due to the absence of requisite source data in the scientific domain.

Quantum Chemical and Computational Investigations of 2,3 Dichloro 5,6 Difluorobenzaldehyde

Electronic Structure and Bonding Analysis

Charge Distribution Analysis (Mulliken, APT, NBO Charges)

Charge distribution analysis is a fundamental computational tool used to estimate the partial atomic charges on the atoms within a molecule. This provides insights into the molecule's electrostatic potential, charge separation, and potential sites for electrophilic and nucleophilic attack. Several methods exist, each with a different theoretical basis. stackexchange.com

Mulliken Population Analysis : This is one of the oldest and simplest methods for calculating atomic charges based on the linear combination of atomic orbitals (LCAO). wikipedia.org It partitions the total electron population among the atoms in a molecule. oatext.com The method assigns electrons to specific atoms by dividing the overlap populations equally between the pairs of atoms involved in a bond. wikipedia.org While computationally inexpensive, Mulliken charges are known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results and limit their reliability for quantitative comparison. stackexchange.com

Atomic Polar Tensor (APT) Charges : APT charges are derived from the derivatives of the dipole moment with respect to atomic Cartesian coordinates. This method is linked to experimentally observable infrared (IR) intensities. Unlike Mulliken charges, APT charges are not dependent on the basis set, making them more reliable for comparing charge distributions across different molecules or computational methods.

Natural Bond Orbital (NBO) Analysis : The NBO method provides a more chemically intuitive picture of charge distribution. It localizes the molecular wave function into orbitals that correspond to core electrons, lone pairs, and bonds (Lewis-type structures). usc.edu The resulting natural population analysis (NPA) is generally considered more robust and less dependent on the basis set than the Mulliken scheme. stackexchange.com NBO analysis offers a detailed description of the Lewis structure, including donor-acceptor interactions that indicate intramolecular charge transfer.

A detailed charge distribution analysis for 2,3-Dichloro-5,6-difluorobenzaldehyde would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT) to be performed. As no such studies were identified, a data table of atomic charges cannot be provided.

(Note: Data is not available in the literature. This table is for structural illustration only.)

| Atom | Mulliken Charge (e) | APT Charge (e) | NBO Charge (e) |

|---|---|---|---|

| C1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

Global Reactivity Descriptors (Electronegativity, Hardness, Softness)

Within the framework of conceptual Density Functional Theory (DFT), and often using Koopmans' theorem as an approximation, these descriptors are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

From these values, the primary global reactivity descriptors can be derived:

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). nih.gov χ = -μ = (I + A) / 2

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability. nih.gov η = (I - A) / 2

Chemical Softness (S) : The reciprocal of hardness, softness indicates the molecule's polarizability and reactivity. nih.gov S = 1 / η

These descriptors provide a quantitative basis for understanding a molecule's reactivity in chemical reactions. nih.gov A comprehensive study on this compound would report these values to predict its stability and reactive nature. Since the specific HOMO and LUMO energies for this compound from computational studies are not available in the literature, a table of its global reactivity descriptors cannot be compiled.

(Note: Data is not available in the literature. This table is for structural illustration only.)

| Descriptor | Symbol | Formula | Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Electronegativity | χ | (I+A)/2 | Data not available |

| Chemical Hardness | η | (I-A)/2 | Data not available |

Prediction of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) with high accuracy, aiding in the assignment of experimental spectra and the verification of proposed structures. nih.gov

The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT calculations. acs.orgacs.org The GIAO method calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule. nih.gov The chemical shift (δ) is then determined by comparing the calculated shielding of a nucleus in the target molecule (σiso) to the shielding of a nucleus in a reference compound (σref), usually tetramethylsilane (B1202638) (TMS).

δ = σref - σiso

Accurate prediction requires careful consideration of the level of theory, basis set, and often, the inclusion of solvent effects. osti.govrsc.org Such computational studies are invaluable for distinguishing between isomers or conformational states. A computational analysis of this compound would provide predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. In the absence of published computational results for this specific molecule, these predicted values cannot be reported.

Simulated Vibrational Spectra and Normal Mode Analysis

Computational methods are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. These simulations are crucial for assigning experimental vibrational bands to specific molecular motions. nih.gov The process begins by optimizing the molecular geometry to find a stable energy minimum. Subsequently, the vibrational frequencies and their corresponding intensities are calculated by determining the second derivatives of the energy with respect to the atomic positions. nih.gov

This calculation yields a set of normal modes, each representing a collective, harmonic vibration of the atoms in the molecule. acs.org A Potential Energy Distribution (PED) analysis is often performed to characterize these normal modes in terms of contributions from internal coordinates like bond stretching, angle bending, and torsions. mdpi.com A comparison between the simulated and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands. nih.gov

A theoretical vibrational analysis of this compound has not been found in the searched literature, preventing a discussion of its specific vibrational modes.

Solvent Effects and Environmental Perturbations in Computational Models

Polarizable Continuum Models (PCM) and Implicit Solvation (e.g., SMD)

Chemical reactions and spectroscopic measurements are most often performed in solution. The solvent can significantly influence a molecule's properties, including its geometry, charge distribution, and reactivity. Computational models can account for these effects using either explicit models (including individual solvent molecules) or implicit models (treating the solvent as a continuous medium). wikipedia.org

Implicit solvation models are computationally efficient and widely used. nih.gov They place the solute molecule within a cavity in a continuous dielectric medium that represents the solvent. faccts.de

Polarizable Continuum Models (PCM) : This is a popular class of implicit models where the solute's charge distribution polarizes the surrounding dielectric continuum. numberanalytics.com This polarization, in turn, creates a reaction field that interacts with the solute, and this interaction is calculated until self-consistency is achieved. nih.gov Different variations of PCM exist, such as IEF-PCM (Integral Equation Formalism PCM). pyscf.org

Solvation Model based on Density (SMD) : The SMD model is a universal solvation model that builds upon the PCM framework. wikipedia.orgpyscf.org It includes additional terms derived from the solvent's surface tension at the solute-solvent boundary. The SMD model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies. wikipedia.org

The application of these models would be essential for any realistic computational study of this compound's properties in solution. However, no studies employing PCM or SMD models for this specific compound were identified in the literature search.

Nonlinear Optical (NLO) Properties and Molecular Polarizability

Computational chemistry is a important tool for predicting the NLO properties of molecules. Methods like Density Functional Theory (DFT) are often used to calculate key parameters that determine a compound's NLO response. These parameters include:

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule, which is responsible for effects like second-harmonic generation.

A comprehensive analysis of this compound would involve calculating these properties to evaluate its potential for NLO applications. Such a study would provide valuable insights into the relationship between the molecular structure of this compound and its optical behavior. However, at present, specific computational data for this compound is not available in the reviewed literature.

Chemical Reactivity and Mechanistic Pathways of 2,3 Dichloro 5,6 Difluorobenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 2,3-dichloro-5,6-difluorobenzaldehyde, readily undergoing nucleophilic addition and condensation reactions, as well as oxidation and reduction.

Nucleophilic Addition Reactions and Condensations

The electron-deficient carbonyl carbon of the aldehyde is highly electrophilic, making it a prime target for nucleophiles. This reactivity is harnessed in a range of condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

The Claisen-Schmidt condensation is a variation of the aldol condensation where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a reliable method for the synthesis of α,β-unsaturated ketones, also known as chalcones. In the context of this compound, this reaction would involve its condensation with a ketone containing α-hydrogens, typically in the presence of a base like sodium hydroxide. wikipedia.org

The reaction with active methylene (B1212753) compounds, which possess a CH2 group flanked by two electron-withdrawing groups, is known as the Knoevenagel condensation. organic-chemistry.orgchemie-brunschwig.ch These reactions are valuable for creating more complex molecular architectures.

Reaction with Ketones:

The general mechanism for the Claisen-Schmidt condensation involves the deprotonation of the α-carbon of the ketone by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone. While specific examples with this compound are not prevalent in the literature, the reaction is expected to proceed efficiently given the high electrophilicity of the aldehyde.

Illustrative Data of Claisen-Schmidt Condensation with Aromatic Aldehydes:

| Aldehyde | Ketone | Base | Product | Yield (%) |

| Benzaldehyde (B42025) | Acetone | NaOH | Benzalacetone | ~90% |

| 4-Chlorobenzaldehyde (B46862) | Cyclohexanone | KOH | 2-(4-chlorobenzylidene)cyclohexanone | High |

| 2-Nitrobenzaldehyde | Acetophenone | NaOH | (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one | ~85% |

This table presents representative data for Claisen-Schmidt condensations to illustrate typical reaction conditions and yields.

Reaction with Active Methylene Compounds:

Active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, are potent nucleophiles in the Knoevenagel condensation. The reaction with this compound would be catalyzed by a weak base. The resulting product is a versatile intermediate for the synthesis of various heterocyclic and carbocyclic systems.

The Biginelli reaction is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.org This acid-catalyzed reaction is a cornerstone in heterocyclic chemistry due to the pharmaceutical importance of the resulting dihydropyrimidinones. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the Biginelli reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the enol form of the β-ketoester. The final step involves ring closure via intramolecular condensation with the elimination of a water molecule to afford the dihydropyrimidinone. Although direct literature on the use of this compound in the Biginelli reaction is limited, its electron-deficient nature suggests it would be a highly suitable substrate for this transformation.

Multicomponent reactions are highly valued for their efficiency and atom economy in constructing complex molecules in a single step.

General Scheme of the Biginelli Reaction:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aryl Aldehyde | Ethyl Acetoacetate | Urea | Acid (e.g., HCl) | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | Yb(OTf)3 | 4-Phenyl-3,4-dihydropyrimidine-2(1H)-thione |

This table illustrates the general components and products of the Biginelli reaction.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones. nih.gov It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). A significant advantage of this reaction is the unambiguous placement of the double bond.

A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com

The mechanism of the HWE reaction involves the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to the aldehyde carbonyl group. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a phosphate salt. nrochemistry.com The stereochemical outcome is often influenced by the reaction conditions and the nature of the substituents. alfa-chemistry.com Given the reactivity of halogenated benzaldehydes, this compound is expected to be an excellent substrate for these olefination reactions.

Comparison of Wittig and Horner-Wadsworth-Emmons Reactions:

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate salt |

| Stereoselectivity | (Z)-alkene often favored with non-stabilized ylides | (E)-alkene generally favored |

| Reactivity | Less reactive with hindered ketones | More reactive with hindered ketones |

Oxidation and Reduction Chemistry of the Formyl Group

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation:

Reduction:

The reduction of the aldehyde group to a primary alcohol, (2,3-dichloro-5,6-difluorophenyl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent used in ethereal solvents. The choice of reducing agent would depend on the desired reaction conditions and the presence of other reducible functional groups.

Reactions Involving Aromatic Halogen Substituents

The halogen atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The rate and regioselectivity of these reactions are influenced by the nature of the halogen and the positions of the electron-withdrawing groups (in this case, the other halogens and the aldehyde group).

In general, fluorine atoms are more readily displaced than chlorine atoms in SNAr reactions due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. The electron-withdrawing aldehyde group, along with the other halogens, activates the ring towards nucleophilic attack. The positions of the substituents direct the incoming nucleophile.

While specific studies on the nucleophilic aromatic substitution of this compound are not widely reported, it is anticipated that nucleophiles would preferentially attack the positions activated by the electron-withdrawing groups. For instance, in related polyhalogenated aromatic compounds, sequential substitution of halogens can be achieved by controlling the reaction conditions and the nature of the nucleophile. nih.gov These reactions are crucial for the synthesis of highly functionalized aromatic compounds. It is plausible that under specific conditions, one or more of the halogen atoms in this compound could be displaced by various nucleophiles such as alkoxides, thiolates, and amines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism. This process involves the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of strong electron-withdrawing groups, such as the aldehyde group in this compound, is crucial for activating the ring towards nucleophilic attack.

In the case of polyhalogenated aromatic compounds, the regioselectivity of SNAr reactions is a critical consideration. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond and making the carbon atom more electrophilic.

For this compound, the fluorine atoms are generally more susceptible to nucleophilic attack than the chlorine atoms. Furthermore, the positions ortho and para to the strongly electron-withdrawing aldehyde group are the most activated sites for nucleophilic attack. Therefore, it is anticipated that nucleophilic substitution will preferentially occur at the C5 and C6 positions (fluorine atoms) over the C2 and C3 positions (chlorine atoms).

Computational studies on similar polyhalogenated benzaldehydes, such as 2,3,6-trifluoro-4-bromo-benzaldehyde, have provided insights into the regioselectivity of these reactions. Quantum mechanical calculations have shown that nucleophilic attack at the C2 position (ortho to the aldehyde) is energetically more favorable than at the C6 position (meta to the aldehyde), which is consistent with experimental observations researchgate.net. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the substitution occurs ortho or para to the electron-withdrawing group.

The reaction of this compound with various nucleophiles can lead to a diverse range of substituted products. For instance, reaction with amines, alkoxides, or thiolates would be expected to yield the corresponding substituted benzaldehydes, with the substitution occurring preferentially at one of the fluorine positions. The specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity and the extent of substitution (mono- versus di-substitution).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium complexes, allow for the selective coupling of various organic electrophiles (such as aryl halides) with organometallic reagents or unsaturated compounds. For a polyhalogenated substrate like this compound, the regioselectivity of these reactions is a key challenge, as the differential reactivity of the C-Cl and C-F bonds must be controlled.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F for the oxidative addition step, which is often the rate-determining step of the catalytic cycle. This trend is opposite to that observed in SNAr reactions and is governed by the carbon-halogen bond dissociation energy. Consequently, for this compound, the chlorine atoms are expected to be more reactive than the fluorine atoms in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. This reaction is widely used for the formation of biaryl compounds. In the case of this compound, selective coupling at one of the C-Cl bonds can be achieved by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent. For instance, the use of bulky, electron-rich phosphine ligands can facilitate the oxidative addition of the less reactive C-Cl bond.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a powerful method for the synthesis of substituted alkenes. Similar to the Suzuki coupling, the Heck reaction with this compound would be expected to proceed selectively at one of the C-Cl bonds. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity.

Sonogashira Coupling: The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. The reactivity of the halogens in this compound towards Sonogashira coupling is expected to follow the order Cl > F. Therefore, selective coupling at one of the C-Cl bonds should be achievable.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira couplings) or migratory insertion (for Heck coupling), and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of a palladium(II) intermediate (Ar-Pd-X). As mentioned earlier, the rate of this step is highly dependent on the nature of the halogen, with C-Cl bonds being more reactive than C-F bonds.

Transmetalation/Migratory Insertion:

In the Suzuki coupling , the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-R). This step typically requires the presence of a base to activate the organoboron reagent.

In the Heck reaction , the palladium(II) intermediate coordinates to the alkene, followed by migratory insertion of the alkene into the Ar-Pd bond to form a new alkylpalladium(II) intermediate.

In the Sonogashira coupling , a copper(I) co-catalyst is often used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. This step forms the desired cross-coupled product (Ar-R) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands on the palladium catalyst plays a critical role in modulating its reactivity and stability. Bulky, electron-rich ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), can enhance the rate of oxidative addition, particularly for less reactive aryl chlorides, and also promote the reductive elimination step.

Regioselectivity and Stereoselectivity in Complex Reaction Pathways

The presence of multiple reactive sites in this compound makes regioselectivity a paramount concern in its chemical transformations. As discussed, the inherent reactivity differences between C-F and C-Cl bonds, as well as the activating effect of the aldehyde group, govern the outcome of both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

In SNAr reactions , the regioselectivity is primarily dictated by electronic effects. The strong electron-withdrawing nature of the aldehyde group activates the ortho and para positions towards nucleophilic attack. Given that the fluorine atoms are better leaving groups in SNAr, substitution is expected to occur preferentially at the C5 and C6 positions. The relative reactivity of the C5 versus C6 position would depend on the specific nucleophile and reaction conditions, though the position para to the aldehyde (C5) is generally more activated.

In metal-catalyzed cross-coupling reactions , the regioselectivity is governed by the kinetics of the oxidative addition step. The weaker C-Cl bonds are more susceptible to cleavage by the palladium catalyst than the stronger C-F bonds. Therefore, coupling reactions are expected to occur selectively at the C2 and C3 positions. The differentiation between the C2 and C3 positions can be challenging and may depend on steric factors and the specific catalytic system employed. It is possible that a mixture of isomers could be obtained, or that sequential coupling reactions could be performed under carefully controlled conditions.

Stereoselectivity is generally not a factor in reactions involving the aromatic ring of this compound itself. However, if the nucleophile or the coupling partner in a cross-coupling reaction contains a stereocenter, the potential for diastereoselectivity would need to be considered. For example, in a Heck reaction with a chiral alkene, the stereochemistry of the newly formed C-C bond could be influenced by the catalyst and reaction conditions.

Acid- and Base-Catalyzed Transformations and Mechanisms

The aldehyde functional group in this compound is susceptible to a variety of acid- and base-catalyzed transformations.

Base-Catalyzed Reactions:

Aldol and Claisen-Schmidt Condensations: In the presence of a base, the aldehyde can react with enolizable ketones or other aldehydes in aldol-type reactions. For example, a Claisen-Schmidt condensation with a ketone would lead to the formation of an α,β-unsaturated ketone. The mechanism involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the conjugated product.

Cannizzaro Reaction: In the presence of a strong base, and in the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction known as the Cannizzaro reaction. While this compound does not have α-hydrogens, this reaction would lead to the formation of the corresponding alcohol and carboxylic acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second molecule of the aldehyde.

Wittig and Related Reactions: The aldehyde can be converted to an alkene via the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide. This reaction is typically not base-catalyzed in the traditional sense, but the ylide is generated by the deprotonation of a phosphonium salt with a strong base.

Acid-Catalyzed Reactions:

Acetal Formation: In the presence of an acid catalyst, the aldehyde can react with alcohols to form acetals. This is a reversible reaction, and the equilibrium can be driven towards the product by removing water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Iminium Ion Formation and Related Reactions: Reaction of the aldehyde with secondary amines in the presence of an acid catalyst can lead to the formation of an iminium ion, which is a key intermediate in reactions such as the Mannich reaction.

The halogen substituents on the aromatic ring are generally stable under these conditions, although harsh basic conditions could potentially lead to competing nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the halogens and the aldehyde group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in both acid- and base-catalyzed reactions.

Applications in the Synthesis of Complex Organic Molecules and Derivatives

Precursor for Pharmacologically Relevant Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceutical agents. 2,3-Dichloro-5,6-difluorobenzaldehyde provides a strategic starting point for the synthesis of various substituted and fused heterocyclic systems due to the reactive nature of its formyl group, which readily participates in condensation and cyclization reactions.

Synthesis of Substituted Pyrimidine (B1678525) and Pyrimidinone Derivatives

Substituted pyrimidines and pyrimidinones (B12756618) are classes of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. A prominent method for their synthesis is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.

In this reaction, this compound can be employed as the aldehyde component. The reaction is typically catalyzed by a Brønsted or Lewis acid. The aldehyde's carbonyl group first reacts with urea, which is followed by the addition of the enolate of the β-ketoester. A subsequent cyclization and dehydration cascade yields the final dihydropyrimidinone ring. The resulting molecule incorporates the 2,3-dichloro-5,6-difluorophenyl group at the 4-position of the pyrimidine ring, a substitution pattern that can be pivotal for modulating the pharmacological activity of the final compound.

Table 1: Representative Biginelli Reaction for Pyrimidinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold |

| This compound | Ethyl Acetoacetate | Urea | Acid (e.g., HCl, Yb(OTf)₃) | 4-(2,3-dichloro-5,6-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

Formation of Benzimidazole (B57391) and Thiazole (B1198619) Scaffolds

Benzimidazoles are another critical heterocyclic scaffold found in numerous pharmaceuticals, such as proton pump inhibitors and anthelmintics. The most direct synthesis of 2-substituted benzimidazoles involves the condensation of an aldehyde with an o-phenylenediamine (B120857).

In this process, this compound reacts with an o-phenylenediamine derivative. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. The use of various catalysts and oxidizing agents, such as supported gold nanoparticles or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can facilitate this transformation under mild conditions, leading to high yields of the desired 2-(2,3-dichloro-5,6-difluorophenyl)benzimidazole. rsc.orgpharmaguideline.com

Thiazole rings are also prevalent in medicinal chemistry. While the classic Hantzsch thiazole synthesis utilizes an α-haloketone and a thioamide, modern variations allow for the use of aldehydes in multicomponent reactions. For instance, a one-pot reaction of an aldehyde, a ketone, an ammonium (B1175870) salt, and elemental sulfur can yield highly substituted thiazoles. In such a scheme, this compound would provide the substituent at the C4 or C5 position of the thiazole ring, depending on the specific reaction pathway and other reactants involved. Another route involves the condensation of 2-aminothiazole (B372263) derivatives with aromatic aldehydes to generate larger heterocyclic systems. jocpr.com

Construction of Fused Heterocyclic Systems

The utility of this compound extends to the synthesis of more complex, fused heterocyclic systems. These structures, where one heterocyclic ring is fused to another or to a carbocyclic ring, often exhibit unique biological properties. Multicomponent reactions are a powerful tool for constructing such molecules in a single step.

For example, pyrido[2,3-d]pyrimidines, which possess a fused pyridine (B92270) and pyrimidine ring system, can be synthesized via a three-component reaction of a 4-aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or a cyclic ketone. nih.govorganic-chemistry.org In this context, this compound serves as the aldehyde component, which condenses with the other reactants to build the pyridine portion of the final fused structure. The reaction often proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The resulting fused heterocycles bearing the dichlorodifluorophenyl moiety are of significant interest for screening as potential therapeutic agents. organic-chemistry.org

Building Block for Advanced Macrocyclic Architectures

Beyond smaller heterocyclic molecules, this compound is a key precursor for the synthesis of large, complex macrocycles like porphyrins and corroles. The steric and electronic properties of this aldehyde are particularly advantageous in directing the outcome of macrocyclization reactions.

Synthesis of Substituted Corroles and Porphyrins

Porphyrins and corroles are tetrapyrrolic macrocycles with significant applications in catalysis, materials science, and medicine, particularly in photodynamic therapy. The most common method for synthesizing meso-substituted porphyrins is the Lindsey synthesis. jocpr.comorganic-chemistry.orgnih.gov This two-step, one-flask procedure involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914) at room temperature to form a porphyrinogen (B1241876) intermediate, which is then oxidized to the aromatic porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). jocpr.comorganic-chemistry.orgnih.gov

The use of sterically hindered and electron-deficient aldehydes, such as this compound, is well-documented to favor the formation of the desired macrocycle and can influence the final yield. informahealthcare.com Similarly, meso-substituted A₂B-type corroles can be synthesized by reacting a dipyrromethane with an aldehyde. The halogen substituents on the benzaldehyde (B42025) ring can later be used as synthetic handles for further functionalization of the macrocycle.

Table 2: Lindsey-Type Synthesis of a Meso-Substituted Porphyrin

| Aldehyde | Pyrrole Source | Catalyst | Oxidant | Product Type |

| This compound | Pyrrole | TFA or BF₃·OEt₂ | DDQ | 5,10,15,20-Tetrakis(2,3-dichloro-5,6-difluorophenyl)porphyrin |

Role in Expanded Porphyrin Synthesis

Expanded porphyrins are analogues of porphyrins containing more than four pyrrole rings in the macrocyclic structure. These larger macrocycles have unique coordination chemistry and photophysical properties. The synthesis of expanded porphyrins often relies on modifications of standard porphyrin synthesis conditions, particularly using higher concentrations of reactants.

Research has shown that steric congestion around the formyl group of the aromatic aldehyde plays a critical role in the formation of expanded porphyrins. While simple aldehydes tend to yield negligible amounts of expanded porphyrins, sterically hindered aldehydes like 2,6-dichlorobenzaldehyde (B137635) and 2,6-difluorobenzaldehyde (B1295200) produce these larger macrocycles in substantial amounts. Given its substitution pattern, this compound is an excellent candidate for this type of synthesis. The reaction involves the condensation of the aldehyde with pyrrole under acid catalysis, followed by oxidation, to yield a mixture of expanded porphyrins with varying numbers of pyrrole units.

Synthesis of Chiral Derivatives and Enantioselective Transformations

The aldehyde functional group is a versatile platform for a wide array of chemical transformations, making benzaldehyde derivatives key starting materials in the synthesis of complex organic molecules. Halogenated benzaldehydes, in particular, are extensively described in chemical literature as precursors for biologically active substances. google.com The presence of halogen substituents on the aromatic ring significantly influences the electronic properties of the aldehyde, which can, in turn, affect its reactivity in synthetic transformations.

While specific research on the enantioselective transformations of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis using substituted benzaldehydes are well-established. The aldehyde group can readily undergo a variety of reactions, including Wittig reactions, reductions to benzyl (B1604629) alcohols, and condensation reactions with C—H, N—H, or S—H containing compounds, to form new carbon-carbon and carbon-heteroatom bonds. google.com

For instance, the catalytic enantioselective difluoroalkylation of aldehydes is a known method for producing chiral α,α-difluoro-β-hydroxy ketones with high yields and enantioselectivities. nih.gov This demonstrates the utility of aldehydes in building complex chiral molecules containing fluorine atoms. The synthesis of chiral β-fluoroalkyl β-amino acid derivatives has also been achieved through methods like the catalytic asymmetric Mannich reaction of fluorinated imines, which can be derived from the corresponding aldehydes. dicp.ac.cn

Given the reactivity of the aldehyde group, it is plausible that this compound could serve as a substrate in various enantioselective reactions to produce chiral derivatives. These reactions often employ chiral catalysts or auxiliaries to control the stereochemical outcome. The resulting chiral products, bearing a dichlorodifluorophenyl moiety, would be of interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atoms.

Applications in Materials Science Precursors (e.g., functional fluoropolymers)

Halogenated benzaldehydes are recognized as versatile intermediates in diverse industries, including the production of dyes and pigments. mdpi.com The specific substitution pattern of chlorine and fluorine atoms in this compound suggests its potential as a precursor in the field of materials science, particularly for the synthesis of functional fluoropolymers.

Fluorinated polymers are known for their desirable properties, such as high thermal stability, chemical resistance, and low surface energy. The incorporation of a dichlorodifluorophenyl group into a polymer backbone could further enhance these properties. The aldehyde functionality of this compound provides a reactive handle for polymerization reactions or for the modification of existing polymers.

The presence of multiple halogen atoms on the benzaldehyde ring also introduces the possibility of exploiting halogen bonding in the design of functional materials. acs.org Halogen bonding is a non-covalent interaction that can be used to direct the self-assembly of molecules and influence the properties of the resulting materials, such as in the development of liquid crystals and functional polymers. acs.org

While direct applications of this compound in the synthesis of functional fluoropolymers are not detailed in the available literature, the chemistry of halogenated aromatic compounds is central to the synthesis of various specialized polymers. For example, polychlorinated biphenyls (PCBs), which are structurally related to the phenyl group of the benzaldehyde, were historically used in a range of industrial applications due to their stability. researchgate.net Modern materials science seeks to create novel polymers with tailored properties, and highly halogenated monomers are valuable building blocks in this endeavor.

Emerging Research Directions and Future Outlook for 2,3 Dichloro 5,6 Difluorobenzaldehyde Research

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes. For the synthesis of halogenated benzaldehydes, this involves moving away from hazardous reagents and minimizing waste. Future research into the synthesis of 2,3-Dichloro-5,6-difluorobenzaldehyde is expected to focus on greener alternatives to traditional methods, which often involve harsh conditions and toxic metal catalysts.

One promising avenue is the use of greener solvents and catalysts. For instance, the synthesis of related compounds like 2,6-dichloro-3-fluorobenzonitrile has been achieved using ethanol as a green solvent. researchgate.net Similar approaches could be adapted for this compound, potentially replacing chlorinated solvents and reducing the environmental impact. The use of solid acids, zeolites, or enzyme-based catalysts could also offer more sustainable routes, minimizing the use of corrosive and hazardous reagents.

Another key aspect of green chemistry is atom economy. Future synthetic strategies will likely aim to maximize the incorporation of atoms from the starting materials into the final product. This could involve exploring novel reaction pathways that avoid the formation of stoichiometric byproducts.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Anticipated Benefits |

| Use of Green Solvents | Replacing traditional chlorinated solvents with ethanol, water, or ionic liquids. | Reduced environmental pollution and worker exposure to hazardous materials. |

| Heterogeneous Catalysis | Employing solid acid catalysts or supported metal catalysts. | Ease of catalyst separation and recycling, reducing waste and cost. |

| Biocatalysis | Utilizing enzymes for specific transformation steps. | High selectivity, mild reaction conditions, and reduced energy consumption. |

| Improved Atom Economy | Designing synthetic routes that minimize byproduct formation. | Increased efficiency and reduced waste generation. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of the aldehyde group and the aromatic ring in this compound is influenced by the electron-withdrawing nature of the halogen substituents. Novel catalytic systems are being explored to enhance its reactivity and selectivity in subsequent transformations.

One area of focus is the development of advanced palladium-based catalysts for cross-coupling reactions. These catalysts can enable the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex derivatives from this compound. Research into ligands that can tune the activity and stability of these catalysts will be crucial.

Furthermore, photoredox catalysis offers a powerful tool for activating organic molecules under mild conditions. This approach could be employed to generate reactive intermediates from this compound, opening up new avenues for its functionalization.

Advanced In-Situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of reaction mechanisms is essential for process optimization and the development of more efficient synthetic methods. Advanced in-situ spectroscopic techniques are becoming indispensable tools for monitoring reactions in real-time. bath.ac.uk

For reactions involving this compound, techniques such as in-situ Raman and infrared (IR) spectroscopy can provide valuable information about the formation and consumption of intermediates, catalyst speciation, and reaction kinetics. researchgate.netgeochemicalperspectivesletters.org This data can help in identifying reaction bottlenecks, optimizing reaction conditions, and elucidating complex reaction pathways. For example, in-situ monitoring can be used to study the kinetics of formylation reactions to produce related benzaldehydes, providing insights that could be applied to optimize the synthesis of the title compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. thieme-connect.ded-nb.inforesearchgate.net The integration of flow chemistry is a significant emerging trend for the synthesis of fine chemicals.

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and better selectivity. |

| Improved Safety | Smaller reaction volumes reduce the risk associated with hazardous reagents or exothermic reactions. |

| Automation and Integration | Enables high-throughput screening, process optimization, and multi-step synthesis in a continuous manner. |

| Scalability | Easier and more predictable scale-up from laboratory to production. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. nih.gov In the context of this compound, computational methods can be used to predict the reactivity of different positions on the aromatic ring and the aldehyde group.

By employing techniques such as Density Functional Theory (DFT), chemists can model the electronic structure of the molecule and predict its behavior in various reactions. This allows for the in-silico design of derivatives with tailored electronic and steric properties for specific applications in medicinal chemistry or materials science. mdpi.com For example, computational studies can guide the synthesis of chalcone derivatives from halogenated benzaldehydes by predicting their potential biological activities.

Potential in Supramolecular Chemistry and Self-Assembly

The halogen atoms on the this compound ring can participate in non-covalent interactions, such as halogen bonding. These interactions can be exploited in the field of supramolecular chemistry for the design of self-assembling systems and crystal engineering.

Future research may explore the use of this compound as a building block for the construction of complex supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). The specific arrangement of the chloro and fluoro substituents can direct the formation of unique and predictable solid-state structures with potentially interesting material properties.

Q & A